molecular formula C11H14Cl2N2O B14664106 4-Amino-alpha-((cyclopropylamino)methyl)-3,5-dichlorobenzenemethanol CAS No. 38339-13-8

4-Amino-alpha-((cyclopropylamino)methyl)-3,5-dichlorobenzenemethanol

Cat. No.: B14664106
CAS No.: 38339-13-8
M. Wt: 261.14 g/mol
InChI Key: FRLAHIZRTFRSMT-UHFFFAOYSA-N
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Description

4-Amino-alpha-((cyclopropylamino)methyl)-3,5-dichlorobenzenemethanol is a complex organic compound with a unique structure that includes an amino group, a cyclopropylamino group, and dichlorobenzenemethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-alpha-((cyclopropylamino)methyl)-3,5-dichlorobenzenemethanol typically involves multiple steps, starting with the preparation of the dichlorobenzenemethanol core This can be achieved through the chlorination of benzenemethanol under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-alpha-((cyclopropylamino)methyl)-3,5-dichlorobenzenemethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and cyclopropylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-Amino-alpha-((cyclopropylamino)methyl)-3,5-dichlorobenzenemethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-alpha-((cyclopropylamino)methyl)-3,5-dichlorobenzenemethanol involves its interaction with specific molecular targets and pathways. The amino and cyclopropylamino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-alpha-((tert-butylamino)methyl)-3,5-dichlorobenzenemethanol
  • 4-Amino-alpha-((diethylamino)methyl)-3,5-dichlorobenzenemethanol

Uniqueness

4-Amino-alpha-((cyclopropylamino)methyl)-3,5-dichlorobenzenemethanol is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

38339-13-8

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(cyclopropylamino)ethanol

InChI

InChI=1S/C11H14Cl2N2O/c12-8-3-6(4-9(13)11(8)14)10(16)5-15-7-1-2-7/h3-4,7,10,15-16H,1-2,5,14H2

InChI Key

FRLAHIZRTFRSMT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O

Origin of Product

United States

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